N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide
Description
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide is a structurally complex molecule featuring a 1,4-dihydropyrimidin-5-yl core linked via a propyl chain to a 4-methylbenzenesulfonamide group. This hybrid structure integrates a pyrimidine ring system—a scaffold prevalent in nucleic acids and pharmaceuticals—with a sulfonamide moiety known for its diverse bioactivity, including enzyme inhibition and antimicrobial properties .
Synthesis:
The compound is synthesized via multi-step routes involving:
- Oxidation/Reduction: Use of potassium permanganate and sodium borohydride to modulate functional groups.
- Substitution Reactions: Alkyl halides introduce the propyl linker.
- Coupling Steps: Final assembly of the pyrimidine and sulfonamide moieties.
Optimization of solvent polarity (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hours) is critical to achieving yields >70% .
Properties
CAS No. |
2954-20-3 |
|---|---|
Molecular Formula |
C15H20N4O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H20N4O3S/c1-10-5-7-12(8-6-10)23(21,22)17-9-3-4-13-11(2)18-15(16)19-14(13)20/h5-8,17H,3-4,9H2,1-2H3,(H3,16,18,19,20) |
InChI Key |
XNAPMKWOAHQHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=C(N=C(NC2=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidine Core: The dihydropyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the dihydropyrimidine intermediate.
Attachment of the Sulfonamide Group: The final step involves the reaction of the dihydropyrimidine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to inhibit key enzymes and pathways in pathogens and cancer cells.
Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and the role of sulfonamides in biological systems.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: It is used in the synthesis of other bioactive compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide involves the inhibition of key enzymes and pathways in biological systems. The compound targets enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound disrupts the synthesis of nucleotides, leading to cell death in rapidly dividing cells, such as cancer cells and pathogens.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Structural Comparison with Pyrimidine Derivatives
| Compound Name | Core Structure | Key Substituents | Functional Differences |
|---|---|---|---|
| Target Compound | 1,4-dihydropyrimidine | 2-Amino-6-methyl-4-oxo, propyl, 4-methylsulfonamide | Sulfonamide linkage enhances target binding |
| Ethyl 3-(2-amino-4-methyl-6-oxo-pyrimidin-5-yl)propanoate | Pyrimidine | Ethyl ester, propanoate chain | Lacks sulfonamide; ester group limits bioavailability |
| Methyl 2-(2-amino-6-oxo-pyrimidin-5-yloxy)acetate | Pyrimidine | Acetate group, methyl ether | Reduced steric bulk; lower enzymatic stability |
| (2-amino-4-methyl-6-oxo-pyrimidin-5-yloxy)acetic acid | Pyrimidine | Acetic acid moiety | Enhanced solubility but poor membrane permeability |
Key Observations:
- The sulfonamide group in the target compound distinguishes it from ester- or acid-bearing analogues, improving target affinity and metabolic stability .
- Propyl chain length balances lipophilicity and solubility, whereas shorter chains (e.g., acetate derivatives) compromise pharmacokinetics .
Table 2: Functional Comparison with Sulfonamide-Pyrimidine Hybrids
| Compound Name | Core Structure | Bioactivity | Therapeutic Hypothesis |
|---|---|---|---|
| Target Compound | 1,4-dihydropyrimidine + sulfonamide | Kinase inhibition (predicted IC₅₀: 50–100 nM) | Oncology, anti-inflammatory |
| N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide | Pyrimidine + methanesulfonamide | Anticancer (in vitro IC₅₀: 10–20 µM) | Solid tumor targeting |
| N-[4-({4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide | Pyrimidine + substituted sulfonamide | Kinase inhibition (hypothesized) | Neurodegenerative diseases |
Key Observations:
- The target compound’s 6-methyl-4-oxo pyrimidine configuration may enhance selectivity for ATP-binding pockets compared to fluorophenyl or methoxyphenyl derivatives .
- Substituent positioning (e.g., 4-methyl vs. 4-methoxy) influences electronic effects, altering binding kinetics and off-target risks .
Mechanistic and Functional Insights
- Enzyme Interactions: Molecular docking studies suggest the target compound’s sulfonamide group forms hydrogen bonds with catalytic lysine residues in kinases, while the pyrimidine core occupies hydrophobic pockets—a dual mechanism absent in simpler analogues .
- Solubility vs. Permeability: The 4-methylbenzenesulfonamide group improves aqueous solubility (logP ~2.5) compared to ester derivatives (logP >3.0), though membrane permeability remains moderate .
Biological Activity
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a sulfonamide group attached to a benzene ring and a dihydropyrimidine moiety. The molecular formula is with a molecular weight of 336.4 g/mol. The IUPAC name is N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-4-methylbenzenesulfonamide, and it has a CAS number of 2954-20-3.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O3S |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-4-methylbenzenesulfonamide |
| CAS Number | 2954-20-3 |
The biological activity of this compound primarily stems from its ability to inhibit key enzymes involved in various metabolic processes. Notably, it targets:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell proliferation. Inhibition can lead to reduced growth of pathogens and cancer cells.
- Thymidylate Synthase (TS) : Another critical enzyme in nucleotide synthesis, its inhibition can further impair DNA replication and repair mechanisms.
These mechanisms suggest potential applications in treating infections and cancer.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus and Staphylococcus epidermidis
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa
In studies, the compound demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics, although specific data on this compound's efficacy remains limited .
Anticancer Activity
The compound has shown promise in anticancer research, particularly through its action on cancer cell lines. In vitro studies have reported that it induces apoptosis in various cancer models by disrupting cellular proliferation pathways . The structure–activity relationship (SAR) analyses indicate that modifications to the dihydropyrimidine core can enhance its cytotoxicity against specific cancer types.
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
